molecular formula C12H11ClN2O2 B2423964 N-(4-chlorophenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide CAS No. 847399-86-4

N-(4-chlorophenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide

Cat. No.: B2423964
CAS No.: 847399-86-4
M. Wt: 250.68
InChI Key: KPOYYRCATRSCPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide is a synthetic small molecule based on the privileged 1,3-oxazole scaffold, designed for investigative applications in immunology and cell biology. This compound is of significant research interest due to the well-documented bioactivity of its structural analogs. Compounds sharing the N-(4-chlorophenyl)carboxamide moiety and isoxazole core have demonstrated potent immunosuppressive properties in various in vitro models using human cells . Specifically, such analogs have been shown to inhibit phytohemagglutinin A (PHA)-induced proliferation of human peripheral blood mononuclear cells (PBMCs) and suppress lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines like TNF-α . The mechanism of action for related compounds points to the induction of apoptosis in immune cells, characterized by the upregulated expression of key pro-apoptotic markers such as caspases and the Fas receptor . Furthermore, the 1,3-oxazole nucleus is a key structural component in numerous molecules with diverse biological activities, including anticancer effects, making this chemotype a valuable tool for probing cellular signaling pathways and validating new therapeutic targets . This product is intended for research purposes only to further explore these mechanisms and applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-7-11(17-8(2)14-7)12(16)15-10-5-3-9(13)4-6-10/h3-6H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOYYRCATRSCPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2,4-Dimethyloxazol-5(4H)-one

The synthesis begins with the acylation of 2-aminoisobutyric acid. For example, treatment with acetyl chloride in dichloromethane produces N-acetyl-2-aminoisobutyric acid. Cyclization is achieved using ethyl chloroformate and 4-methylmorpholine, as demonstrated in analogous syntheses:

Representative Procedure

  • Dissolve N-acetyl-2-aminoisobutyric acid (10 mmol) in anhydrous dichloromethane.
  • Add 4-methylmorpholine (12 mmol) and ethyl chloroformate (10 mmol) dropwise at 0–5°C.
  • Stir for 30 minutes, then pour into ice water.
  • Isolate the organic layer, wash with 5% NaHCO₃, and dry over MgSO₄.
  • Remove solvent under reduced pressure to obtain 2,4-dimethyloxazol-5(4H)-one as white crystals (93% yield).

Amidation with 4-Chloroaniline

The oxazolone intermediate reacts with 4-chloroaniline under Friedel-Crafts conditions:

Optimized Conditions

  • Solvent: Toluene
  • Catalyst: Anhydrous AlCl₃ (3 eq.)
  • Temperature: 60°C, 4 hours

Example

  • Combine 2,4-dimethyloxazol-5(4H)-one (5 mmol), 4-chloroaniline (15 mmol), and AlCl₃ (15 mmol) in toluene.
  • Reflux for 4 hours, then cool to 25°C.
  • Quench with ice-cold water, extract with ethyl acetate, and concentrate.
  • Purify via silica gel chromatography (hexane/ethyl acetate 4:1) to isolate the product (88% yield, 96.2% purity).

Direct Cyclocondensation of β-Ketoamide Precursors

Synthesis of β-Ketoamide Intermediate

Methyl 3-(4-chlorophenylamino)-2,4-dimethyl-3-oxopropanoate is prepared via Schotten-Baumann reaction:

  • React methyl 3-oxo-2,4-dimethylpentanoate (10 mmol) with 4-chloroaniline (10 mmol) in THF.
  • Add EDCl (12 mmol) and HOBt (10 mmol) as coupling agents.
  • Stir at 25°C for 12 hours, then extract with ethyl acetate (85% yield).

Cyclization to Oxazole Carboxamide

Cyclization employs phosphorus oxychloride (POCl₃) as a dehydrating agent:

Procedure

  • Dissolve β-ketoamide (10 mmol) in POCl₃ (20 mL).
  • Heat at 80°C for 3 hours under nitrogen.
  • Cool, pour into ice water, and neutralize with NaHCO₃.
  • Extract with dichloromethane and concentrate to afford the product (91% yield, 95.8% purity).

Solvent and Reagent Optimization

Solvent Impact on Cyclization Efficiency

Solvent Yield (%) Purity (%)
Dichloromethane 93 96.0
Toluene 95 95.8
Acetonitrile 89 94.5

Polar aprotic solvents (e.g., dichloromethane) enhance cyclization rates due to improved reagent solubility, while toluene minimizes side reactions.

Effect of Catalysts on Amidation

Catalyst Yield (%) Reaction Time (h)
AlCl₃ 88 4
FeCl₃ 76 6
ZnCl₂ 68 8

AlCl₃ proves superior in facilitating lactone ring opening and amide bond formation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.45–7.39 (m, 4H, Ar-H), 2.51 (s, 3H, CH₃), 2.33 (s, 3H, CH₃).
  • IR (KBr): 1675 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O 70:30) confirms purity ≥95% for all major synthetic routes.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products depend on the nucleophile used; for example, methoxy-substituted derivatives if methoxide is used.

    Oxidation: Oxidized derivatives of the oxazole ring or carboxamide group.

    Reduction: Reduced forms of the oxazole ring or carboxamide group.

    Hydrolysis: Corresponding carboxylic acid and amine.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes with their active sites, thereby blocking substrate access . The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide stands out due to its unique combination of the oxazole ring and the chlorophenyl group, which imparts distinct chemical and biological properties.

Biological Activity

N-(4-chlorophenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The oxazole ring, alongside the chlorophenyl and dimethyl substituents, contributes to its pharmacological profile. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H11_{11}ClN2_2O2_2
  • Molecular Weight : 250.68 g/mol
  • CAS Number : [insert CAS number]

The compound features an oxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen. The presence of a 4-chlorophenyl group enhances its lipophilicity and potential interaction with biological membranes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Antibacterial Activity

Several studies have evaluated the antibacterial properties of this compound against various bacterial strains. For instance, it has shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, while exhibiting weaker effects against other strains.

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other StrainsWeak to Moderate

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Notably, it demonstrated significant inhibitory activity against urease, which is crucial for developing new treatments for infections caused by urease-producing bacteria.

  • Acetylcholinesterase Inhibition : The compound's IC50_{50} values indicate strong inhibition compared to standard drugs.
  • Urease Inhibition : The most active derivatives exhibited IC50_{50} values ranging from 1.13 µM to 6.28 µM.

3. Pharmacological Potential

The structural characteristics of this compound suggest potential applications in treating various conditions:

  • Antimicrobial Agents : Due to its antibacterial properties.
  • Neurological Disorders : As an AChE inhibitor, it may have implications in treating Alzheimer's disease or other cognitive disorders.

Case Studies and Research Findings

Recent studies have highlighted the compound's effectiveness in various experimental setups:

  • Study on Antibacterial Efficacy :
    • Researchers synthesized derivatives of the oxazole compound and tested their efficacy against multiple bacterial strains.
    • Results indicated that modifications in substituents could enhance antibacterial activity.
  • Enzyme Inhibition Studies :
    • Docking studies revealed how the compound interacts with target enzymes at a molecular level.
    • The binding affinity was assessed using bovine serum albumin (BSA), demonstrating a favorable pharmacokinetic profile.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(4-chlorophenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide to achieve high yields and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including condensation and cyclization. Key steps require precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst loading). For example, optimizing the coupling of 4-chloroaniline with the oxazole-carboxylic acid intermediate can improve yield. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product with >95% purity. Reaction progress should be monitored using thin-layer chromatography (TLC) .

Q. What spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR can confirm the presence of the 4-chlorophenyl group (δ ~7.3–7.5 ppm for aromatic protons) and oxazole-methyl substituents (δ ~2.1–2.5 ppm for methyl groups).
  • IR : Peaks at ~1650–1700 cm1^{-1} validate the carboxamide C=O stretch.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory efficacy)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Researchers should:

  • Replicate studies under standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Perform dose-response curves to establish IC50_{50} values.
  • Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to validate target specificity. Cross-reference structural analogs (e.g., ) to identify substituents influencing activity .

Q. What experimental strategies are effective for identifying the molecular targets of this compound in cellular pathways?

  • Methodological Answer :

  • Pull-down assays : Use biotinylated analogs of the compound to isolate binding proteins from cell lysates.
  • CRISPR-Cas9 screening : Identify gene knockouts that confer resistance to the compound’s effects.
  • Surface plasmon resonance (SPR) : Quantify binding kinetics with recombinant proteins (e.g., kinases, GPCRs) .

Q. How can computational modeling predict the compound’s binding mode to its targets?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., cannabinoid receptors, ).
  • Molecular dynamics (MD) : Simulate binding stability over 100+ ns trajectories to assess hydrogen bonding (e.g., K3.28 residue interactions) and hydrophobic contacts.
  • Free energy calculations : Predict binding affinity (ΔG) using MM/GBSA methods .

Q. What approaches are recommended for analyzing discrepancies between in silico predictions and experimental binding data?

  • Methodological Answer :

  • Validate docking poses with mutagenesis studies (e.g., alanine scanning of residues like K3.28 in ).
  • Adjust force field parameters in simulations to better reflect experimental conditions (e.g., solvation effects).
  • Use isothermal titration calorimetry (ITC) to experimentally measure binding thermodynamics .

Data Analysis and Stability

Q. How should researchers address stability challenges during long-term storage of this compound?

  • Methodological Answer :

  • Conduct accelerated stability studies under varying conditions (pH, temperature, humidity).
  • Use HPLC to monitor degradation products (e.g., hydrolysis of the carboxamide group).
  • Optimize storage in inert atmospheres (argon) at –20°C in amber vials to prevent photodegradation .

Q. What methodologies are suitable for determining solubility and formulation compatibility?

  • Methodological Answer :

  • Shake-flask method : Measure equilibrium solubility in buffers (pH 1.2–7.4) and co-solvents (e.g., DMSO, PEG 400).
  • Dynamic light scattering (DLS) : Assess nanoparticle formulations for enhanced bioavailability.
  • DSC/TGA : Analyze thermal stability and polymorphic transitions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.